molecular formula C13H20N2O4S B6174191 N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2189302-90-5

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B6174191
CAS RN: 2189302-90-5
M. Wt: 300.4
InChI Key:
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Description

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as N-ethyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (EMBDO), is an organic compound that has been studied for its potential applications in scientific research. EMBDO is a derivative of the benzodioxine family and has been used in a variety of organic synthesis reactions. In addition, EMBDO has been studied for its potential applications in pharmaceuticals and biochemistry.

Scientific Research Applications

EMBDO has been studied for its potential applications in scientific research. It has been used in a variety of organic synthesis reactions, such as the synthesis of amides, imines, and amines. In addition, EMBDO has been studied for its potential applications in pharmaceuticals and biochemistry. It has been used in the synthesis of drugs and other pharmaceuticals, as well as in the study of biochemical pathways and metabolic processes.

Mechanism of Action

The mechanism of action of EMBDO is not yet fully understood. However, it is believed that EMBDO acts as an inhibitor of enzymes involved in metabolic pathways. It is thought that EMBDO binds to the active site of enzymes, blocking the binding of substrates and inhibiting the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBDO are not yet fully understood. However, it has been shown to have a variety of effects on biochemical pathways and metabolic processes. In particular, EMBDO has been shown to inhibit the activity of enzymes involved in metabolic pathways, as well as to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

EMBDO has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, EMBDO is non-toxic and has a low boiling point, making it easy to handle and store. However, EMBDO also has several limitations. It is not water soluble, which can make it difficult to use in certain experiments. In addition, EMBDO is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the study of EMBDO. For example, further research could be conducted to better understand the mechanism of action of EMBDO and its effects on biochemical pathways and metabolic processes. In addition, further research could be conducted to explore the potential applications of EMBDO in pharmaceuticals and biochemistry. Finally, further research could be conducted to improve the synthesis methods of EMBDO and to develop new methods for its synthesis.

Synthesis Methods

EMBDO can be synthesized through a variety of methods, including the Fischer-Speier reaction, the Vilsmeier-Haack reaction, and the Bischler-Napieralski reaction. The Fischer-Speier reaction involves the reaction of a primary amine with an aldehyde or ketone in the presence of an acid catalyst to form an imine. The Vilsmeier-Haack reaction is a reaction of an amine with a formaldehyde derivative in the presence of an acid catalyst to form an amide. The Bischler-Napieralski reaction is a reaction of an amine with a carbonyl compound in the presence of an alkali metal to form an amide. These reactions can be used to synthesize EMBDO in a variety of ways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with N-ethyl-N-methyl-ethylenediamine in the presence of a base to form the desired compound.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride", "N-ethyl-N-methyl-ethylenediamine", "Base (e.g. triethylamine)" ], "Reaction": [ "To a solution of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in a suitable solvent, add a stoichiometric amount of N-ethyl-N-methyl-ethylenediamine and a base.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent and purify by column chromatography or recrystallization." ] }

CAS RN

2189302-90-5

Product Name

N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Molecular Formula

C13H20N2O4S

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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